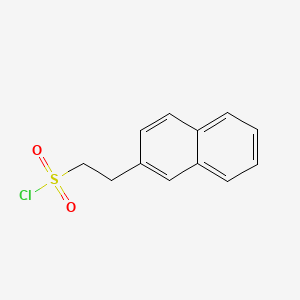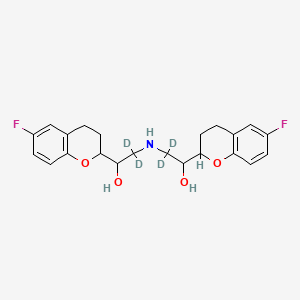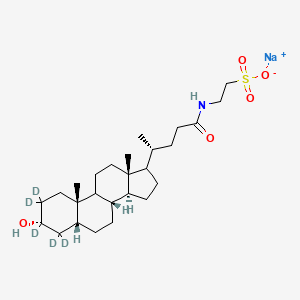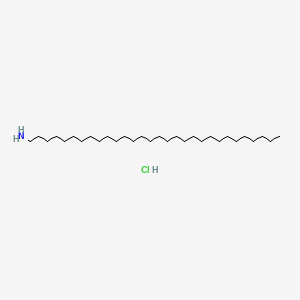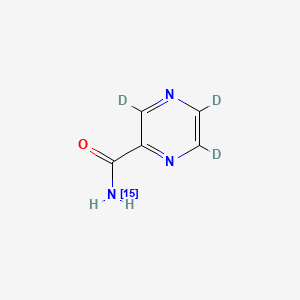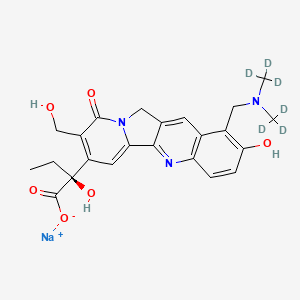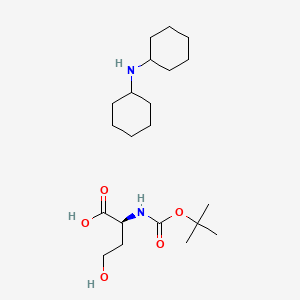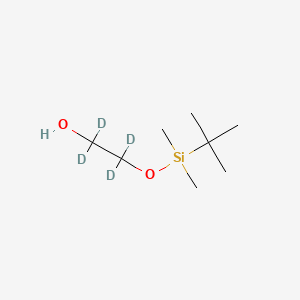
2-tert-Butyldimethylsilyloxyethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyldimethylsilyloxyethanol-d4 is a stable isotope-labeled compound with the molecular formula C8H16D4O2Si and a molecular weight of 180.35 . This compound is commonly used in research and analytical applications due to its unique properties and stable isotope labeling.
Vorbereitungsmethoden
The synthesis of 2-tert-Butyldimethylsilyloxyethanol-d4 typically involves the reaction of tert-butyldimethylsilyl chloride with deuterated ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-tert-Butyldimethylsilyloxyethanol-d4 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyldimethylsilyloxyethanol-d4 is widely used in scientific research, including:
Chemistry: It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: It is used in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: It aids in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyldimethylsilyloxyethanol-d4 involves its interaction with molecular targets through its silyl and hydroxyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The deuterium labeling allows for precise tracking and analysis in experimental studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-tert-Butyldimethylsilyloxyethanol-d4 include:
2-tert-Butyldimethylsilyloxyethanol: The non-deuterated version of the compound.
2-(tert-Butyldimethylsilyl)ethanol: A related compound with a similar structure but different functional groups.
2-(tert-Butyldimethylsilyloxy)ethoxyethanol: Another similar compound with an extended ethoxy group
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies.
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYAGNPMQVHYAH-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675740 |
Source


|
| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764650-43-3 |
Source


|
| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
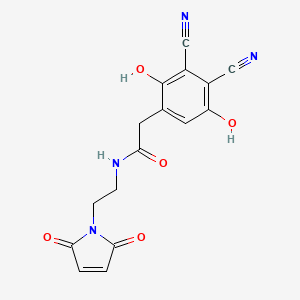
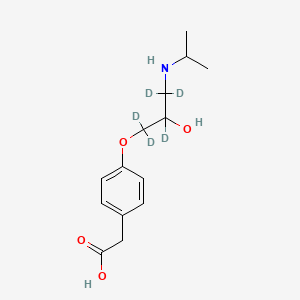
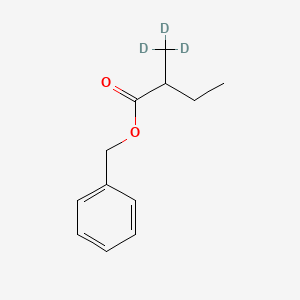

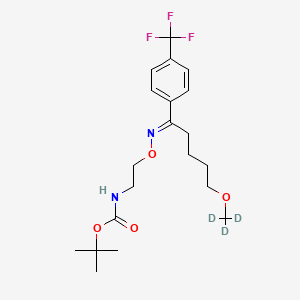
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
